1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one
Description
This compound features a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a pent-4-en-1-one substituent. The spirocyclic framework introduces conformational rigidity, while the difluoro group enhances metabolic stability and electronic properties. Structural analogs often vary in substituents or spiro ring size, influencing reactivity, solubility, and pharmacological profiles .
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-10(16)15-7-5-11(6-8-15)9-12(11,13)14/h2H,1,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOORULVNFQVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core followed by the introduction of the difluoro and pent-4-en-1-one moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications and Gaps
While structural analogs provide insights into substituent effects, direct experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) and bioactivity are absent in the provided evidence. Further studies should explore:
Biological Activity
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C14H16F2N2O |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2097915-70-1 |
The compound features a difluoro-substituted azaspiro ring, which contributes significantly to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which plays a crucial role in regulating insulin secretion and glucose metabolism. Activation of the GLP-1 receptor has been associated with beneficial effects such as:
- Stimulating insulin release
- Lowering plasma glucose levels
- Delaying gastric emptying
- Increasing satiety
These properties make it a candidate for treating type 2 diabetes and obesity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant agonistic activity towards the GLP-1 receptor. It has been shown to enhance insulin secretion in pancreatic beta-cells and improve glucose tolerance in animal models .
In Vivo Studies
Animal studies have further validated its pharmacological potential. For instance, administration of this compound in diabetic rodent models resulted in:
| Study Parameter | Observations |
|---|---|
| Blood Glucose Levels | Significant reduction post-administration |
| Insulin Levels | Increased insulin secretion |
| Body Weight | Reduction in body weight gain |
These findings suggest that the compound not only aids in glucose regulation but also contributes to weight management, making it a dual-action therapeutic agent.
Case Study 1: GLP-1 Agonist Development
A recent study focused on the development of small-molecule GLP-1 receptor agonists highlighted the optimization of compounds similar to this compound. The study utilized structure–activity relationship (SAR) analyses to identify key modifications that enhance receptor binding affinity and biological efficacy .
Case Study 2: Comparative Analysis with Other Agonists
In a comparative analysis with other known GLP-1 agonists, this compound demonstrated superior efficacy in activating the receptor while maintaining a favorable safety profile. The study emphasized its potential for oral bioavailability compared to peptide-based therapies that require injection .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one, and how can its purity be validated?
- Methodology : The compound is typically synthesized via spiroannulation reactions, with intermediates like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride serving as key precursors (CAS: 1282532-00-6) . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with columns like Chromolith® or Purospher® STAR, which offer high resolution for small-molecule separation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using SHELXL, which is optimized for small-molecule crystallography . For visualization, ORTEP-III (with a graphical interface) enables precise rendering of thermal ellipsoids and molecular geometry . Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement with SHELXL’s least-squares algorithms, accounting for hydrogen bonding and fluorine atom anisotropy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Based on analogous spiro compounds (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives), the compound likely requires:
- PPE : Nitrile gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion . Safety assessments from the Research Institute for Fragrance Materials (RIFM) should be reviewed, though industry-generated data may require validation via peer-reviewed studies .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the solid-state stability of this compound?
- Methodology : Graph set analysis (GSA), as proposed by Etter and extended by Bernstein et al., systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) . For this compound:
- Identify donor-acceptor pairs (e.g., N–H···O or C–F···H–C interactions).
- Use crystallographic data to map motifs (e.g., R₂²(8) rings) that stabilize the lattice.
- Compare with similar azaspiro compounds to predict polymorphism risks .
Q. What challenges arise in refining fluorine-containing spiro compounds using X-ray crystallography?
- Methodology : Fluorine’s high electron density and anisotropic displacement parameters complicate refinement. Strategies include:
- Data quality : Collect high-resolution data (≤ 0.8 Å) to resolve fluorine positions .
- Constraints : Apply SHELXL’s AFIX and DELU commands to model fluorine thermal motion .
- Validation : Cross-check with DFT-calculated geometries to resolve ambiguities .
Q. How can microreactor systems improve the synthesis of this compound?
- Methodology : Continuous-flow microreactors enhance safety and efficiency for exothermic reactions (e.g., cyclization steps). Key parameters:
- Residence time : Optimized to 5–10 minutes for azaspiro formation .
- Temperature control : Maintain < 0°C to suppress side reactions .
- Scalability : Use numbered-up reactor arrays for gram-scale production while retaining batch consistency .
Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodology : Given its structural similarity to spiro-based kinase inhibitors (e.g., Pfmrk inhibitors):
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases, cytochrome P450 isoforms) .
- ADMET profiling : Use Caco-2 cell models for permeability and hepatocyte assays for metabolic stability .
- Crystallographic docking : Map the compound’s interaction with binding pockets using software like AutoDock Vina .
Data Contradictions and Resolution
Q. How can discrepancies between industry-reported safety data and academic studies be addressed?
- Methodology :
- Critical appraisal : Cross-reference RIFM safety assessments with peer-reviewed toxicology studies. For example, verify acute toxicity claims (e.g., LD₅₀) using OECD Guideline 423-compliant assays .
- Transparency : Demand full disclosure of unpublished industry data, including raw histopathology reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
